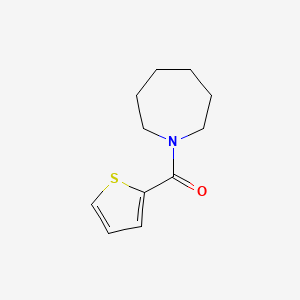
1-(2-thienylcarbonyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-thienylcarbonyl)azepane, also known as TCA, is a chemical compound that belongs to the class of azepanes. It has been extensively studied for its potential applications in various fields, including medicinal chemistry and drug discovery. TCA has shown promising results in various scientific research studies, making it a subject of interest for researchers worldwide.
作用机制
The mechanism of action of 1-(2-thienylcarbonyl)azepane involves its interaction with various proteins and enzymes in cells. It inhibits the activity of proteins involved in cell proliferation and survival, leading to cell death. It also disrupts the cell membranes of microorganisms, leading to their death. 1-(2-thienylcarbonyl)azepane inhibits the production of pro-inflammatory cytokines in cells, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
1-(2-thienylcarbonyl)azepane has been found to have various biochemical and physiological effects on cells and organisms. It induces cell death by inhibiting the activity of proteins involved in cell proliferation and survival. It disrupts the cell membranes of microorganisms, leading to their death. It inhibits the production of pro-inflammatory cytokines in cells, leading to its anti-inflammatory activity.
实验室实验的优点和局限性
The advantages of using 1-(2-thienylcarbonyl)azepane in lab experiments include its high potency and efficacy against various targets, its ease of synthesis, and its low toxicity. The limitations of using 1-(2-thienylcarbonyl)azepane in lab experiments include its limited solubility in water, its potential to interact with other proteins and enzymes in cells, and its potential to cause side effects in vivo.
未来方向
For the scientific research of 1-(2-thienylcarbonyl)azepane include the development of novel derivatives, mechanistic studies, in vivo studies, and formulation studies.
体内
Studies: Researchers can conduct in vivo studies to evaluate the efficacy and safety of 1-(2-thienylcarbonyl)azepane in animal models.
4. Formulation Studies: Researchers can conduct formulation studies to improve the solubility and bioavailability of 1-(2-thienylcarbonyl)azepane for its potential use in drug development.
Conclusion:
In conclusion, 1-(2-thienylcarbonyl)azepane is a chemical compound with potential applications in various fields, including medicinal chemistry and drug discovery. It has shown promising results in various scientific research studies, including anticancer, antimicrobial, and anti-inflammatory activities. The synthesis of 1-(2-thienylcarbonyl)azepane involves a simple reaction between 2-thiophenecarboxylic acid and 1,6-diaminohexane.
合成方法
The synthesis of 1-(2-thienylcarbonyl)azepane involves the reaction of 2-thiophenecarboxylic acid with 1,6-diaminohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS). The reaction yields 1-(2-thienylcarbonyl)azepane as a white crystalline solid, which can be further purified through recrystallization.
科学研究应用
1-(2-thienylcarbonyl)azepane has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results in various scientific research studies, including:
1. Anticancer Activity: 1-(2-thienylcarbonyl)azepane has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It induces cell death by inhibiting the activity of proteins involved in cell proliferation and survival.
2. Antimicrobial Activity: 1-(2-thienylcarbonyl)azepane has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It inhibits the growth of microorganisms by disrupting their cell membranes.
3. Anti-inflammatory Activity: 1-(2-thienylcarbonyl)azepane has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in cells.
属性
IUPAC Name |
azepan-1-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(10-6-5-9-14-10)12-7-3-1-2-4-8-12/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZYNWWJENOUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(thiophen-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [(6-bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5733667.png)
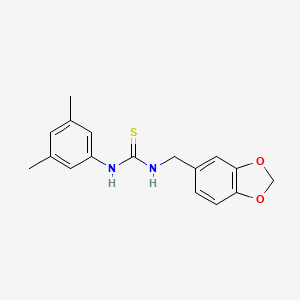
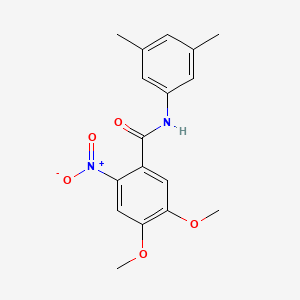
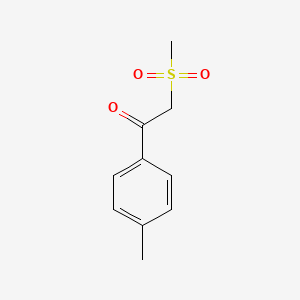

![3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B5733704.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5733712.png)

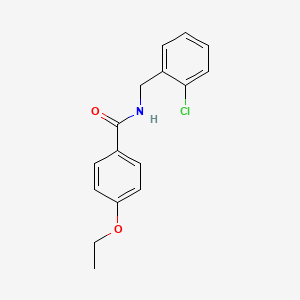
![3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5733727.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B5733757.png)

![2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5733767.png)